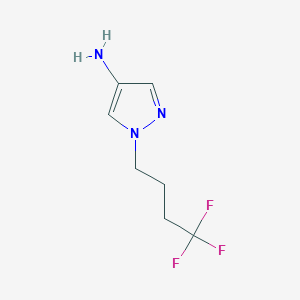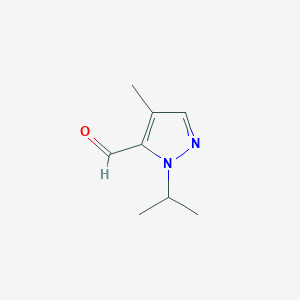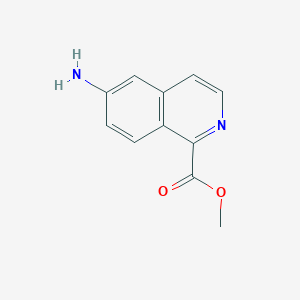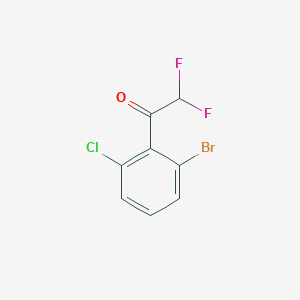
2-Methylcycloheptane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylcycloheptane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are characterized by the presence of a sulfonyl group (SO₂Cl) attached to a carbon atom The structure of this compound consists of a seven-membered cycloalkane ring with a methyl group and a sulfonyl chloride group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl chlorides, including 2-Methylcycloheptane-1-sulfonyl chloride, can be achieved through several methods. One common method involves the chlorosulfonation of alkanes or cycloalkanes. For instance, the oxidative chlorosulfonation of S-alkyl isothiourea salts using sodium chlorite (NaClO₂) is a convenient and environmentally benign method . Another approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts .
Industrial Production Methods
In industrial settings, sulfonyl chlorides are often produced using continuous flow protocols. For example, the synthesis of sulfonyl chlorides from disulfides and thiols can be achieved using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method allows for efficient and scalable production of sulfonyl chlorides.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylcycloheptane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild conditions to form sulfonamides and sulfonates, respectively.
Oxidative Chlorination: Reagents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) are used for the oxidative conversion of thiols to sulfonyl chlorides.
Major Products Formed
Sulfonamides: Formed by the reaction of sulfonyl chlorides with amines.
Sulfonates: Formed by the reaction of sulfonyl chlorides with alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methylcycloheptane-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methylcycloheptane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate products. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Methylcycloheptane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and cycloalkane derivatives:
Eigenschaften
Molekularformel |
C8H15ClO2S |
|---|---|
Molekulargewicht |
210.72 g/mol |
IUPAC-Name |
2-methylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-7-5-3-2-4-6-8(7)12(9,10)11/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
DNQJXGHQQUIBTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCC1S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)

